Hydrogen Bond Donor Capacity: A Critical Differentiator from Full Acetals and Isomeric Ethers
The presence of a hydroxyl group provides 1-methoxybutan-1-ol with a Hydrogen Bond Donor (HBD) count of 1, a feature absent in its closest structural analog, the full acetal 1,1-dimethoxybutane (HBD count = 0). This functional group is critical for applications requiring hydrogen bonding capability, such as specific solvation interactions or participation as a reactive intermediate. 1-methoxybutan-1-ol has a Hydrogen Bond Acceptor (HBA) count of 2 and a topological polar surface area (tPSA) of 29.46 Ų, which is distinct from the isomer 3-methoxy-1-butanol (tPSA ~20.2 Ų) .
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD Count: 1; tPSA: 29.46 Ų |
| Comparator Or Baseline | 1,1-Dimethoxybutane: HBD Count: 0 (inferred). 3-Methoxy-1-butanol: tPSA: ~20.2 Ų |
| Quantified Difference | Infinite difference in HBD count vs. 1,1-dimethoxybutane. tPSA is 46% higher than that of 3-methoxy-1-butanol. |
| Conditions | Calculated molecular property data (PubChem/Chemspider) |
Why This Matters
The presence or absence of a hydrogen bond donor (HBD) is a binary, quantifiable property that directly dictates a molecule's capacity for specific intermolecular interactions, making it a primary decision point for scientists choosing between a hemiacetal and an acetal for synthesis or formulation.
